molecular formula C22H20N2O4 B6125592 N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide

N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide

Cat. No.: B6125592
M. Wt: 376.4 g/mol
InChI Key: KDKOTHYLWMTIIB-UHFFFAOYSA-N
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Description

N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-19-11-13-20(14-12-19)28-15-21(25)23-17-7-9-18(10-8-17)24-22(26)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKOTHYLWMTIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of 4-methoxyphenoxyacetic acid: This can be achieved by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 4-methoxyphenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride.

    Amidation: The acyl chloride is reacted with 4-aminobenzamide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitro derivatives.

Scientific Research Applications

N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring structure.

Uniqueness

N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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